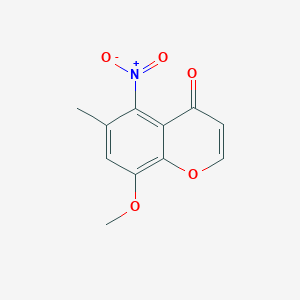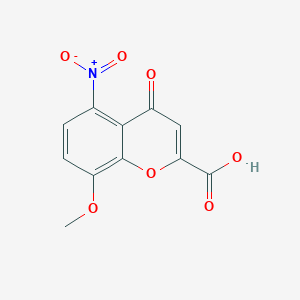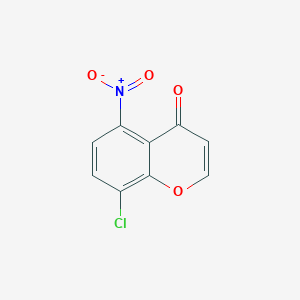![molecular formula C16H14ClNO3S B300399 Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate, also known as Methyl 2-((3-chlorophenyl)thioacetyl)aminobenzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that this compound works by targeting specific proteins involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate. One area of research is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as drug discovery and development.
Méthodes De Synthèse
The synthesis of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-chlorobenzoic acid, which is reacted with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chlorothiophenol to form 3-(3-chlorophenyl)thioacetyl chloride. The final step involves the reaction of this intermediate with methyl anthranilate in the presence of triethylamine to form Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases, including cancer.
Propriétés
Nom du produit |
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate |
|---|---|
Formule moléculaire |
C16H14ClNO3S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
methyl 2-[[2-(3-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)13-7-2-3-8-14(13)18-15(19)10-22-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
JNQRDFSHPJDFOA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)